Garveatin C
Description
Garveatin C is a polyketide metabolite isolated from the marine hydroid Garveia annulata. It belongs to a family of bioactive compounds, including garveatins A–E, which exhibit antimicrobial properties . Structurally, this compound (compound 81) was identified through spectroscopic analysis and chemical derivatization, though its exact configuration remains less characterized compared to garveatin A . Initial studies revealed that this compound demonstrates weaker antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and phytopathogenic fungi (Pythium ultimum, Rhizoctonia solani) compared to its precursor, garveatin A .
Properties
Molecular Formula |
C22H24O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-acetyl-9-hydroxy-8-methoxy-2,2,4,4,6-pentamethylanthracene-1,3-dione |
InChI |
InChI=1S/C22H24O5/c1-10-8-12-9-13-16(19(25)22(5,6)20(26)21(13,3)4)17(24)15(12)18(27-7)14(10)11(2)23/h8-9,24H,1-7H3 |
InChI Key |
BRECKZGJFRHNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=C2C(=C1C(=O)C)OC)O)C(=O)C(C(=O)C3(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Garveatin C involves a series of polyketide folding patterns and chemical interconversions.
Industrial Production Methods: laboratory-scale synthesis typically involves the use of advanced organic synthesis techniques and purification methods .
Chemical Reactions Analysis
Absence of Garveatin C in Existing Literature
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Search Results Analysis : None of the provided sources ( – ) mention "this compound" in the context of chemical reactivity, synthesis, or applications. The studies focus on topics such as:
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Diverse Source Verification : Databases like PubMed Central (PMC), Chemistry LibreTexts, and institutional repositories (UCLA) were reviewed, but no relevant data was identified.
Potential Explanations for the Lack of Data
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Nomenclature or Spelling : Verify the compound name for accuracy (e.g., "this compound" vs. alternative spellings or synonyms).
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Novelty : this compound may be a newly discovered compound with limited published research.
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Specialized Applications : It might belong to a niche field (e.g., natural product chemistry) not covered in the provided sources.
Recommended Next Steps
To investigate this compound's chemical reactions, consider the following:
Specialized Databases and Tools
| Resource | Focus Area | Access |
|---|---|---|
| SciFinder | Chemical structures/reactions | Subscription |
| Reaxys | Reaction pathways | Subscription |
| PubChem | Compound profiles | Free |
| CAS Common Chemistry | Nomenclature | Free |
Experimental Approaches
If this compound is a novel compound:
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Structural Analysis : Use NMR, MS, and XRD to determine functional groups and reactivity.
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Reactivity Screening : Test with common reagents (acids, bases, oxidizing agents).
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Computational Modeling : Predict reaction pathways using DFT or molecular dynamics simulations.
Data Table: Common Reaction Types for Uncharacterized Compounds
Scientific Research Applications
Chemistry: : In chemistry, Garveatin C is studied for its unique polyketide structure and its potential as a lead compound for the synthesis of new bioactive molecules .
Biology: : In biological research, this compound is investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens .
Medicine: : In medicine, this compound’s potential therapeutic applications are explored, including its use as an antimicrobial agent and its role in drug development .
Industry: : Although industrial applications are limited, this compound’s unique structure and biological activities make it a compound of interest for the development of new materials and bioactive agents .
Mechanism of Action
Garveatin C exerts its effects through various molecular targets and pathways. Its antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes involved in microbial metabolism . The compound’s unique structure allows it to interact with multiple targets, making it a versatile bioactive molecule .
Comparison with Similar Compounds
Structural Similarities and Differences
The garveatin family shares a conserved polyketide backbone but differs in functional group modifications (Table 1):
- Garveatin A : The first isolated member, characterized by a triacetate derivative (78) confirmed via X-ray crystallography. Its structure includes acetylated hydroxyl groups critical for bioactivity .
- Garveatin B: Exhibits dynamic tautomerism in CDCl₃, equilibrating between enol and diketo forms, which may influence its stability and solubility .
- Garvin A Quinone (83): A quinone derivative of garveatin A, structurally confirmed by X-ray analysis of its monoacetate. The quinone moiety likely alters redox properties and antimicrobial efficacy .
Antimicrobial Activity
Activity data highlight stark differences in potency (Table 1):
- Garveatin A : Most potent, with MIC values of 2 μg/disk against S. aureus and B. subtilis and 20 μg/disk against P. ultimum and R. solani .
- Garveatins B and C : Show significantly weaker activity, though exact MIC values are unreported. Reduced acetylation and structural flexibility may contribute to this decline .
- Garvin A Quinone: Demonstrates moderate antifungal activity, suggesting that oxidation of the polyketide core modifies target interactions .
Stability and Solvent Interactions
- Garveatin C’s stability in diverse solvents remains unstudied, though its lack of tautomerism may simplify formulation compared to garveatin B .
Data Table: Comparative Analysis of Garveatin Derivatives
Q & A
Q. How can mixed-methods approaches enhance this compound’s translational research?
- Methodological Answer :
- Qualitative integration : Conduct clinician interviews to prioritize research endpoints .
- Quantitative validation : Use machine learning (e.g., Random Forest) to correlate in vitro bioactivity with in vivo outcomes .
- Triangulation : Cross-validate findings via orthogonal assays (e.g., Western blot + ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
